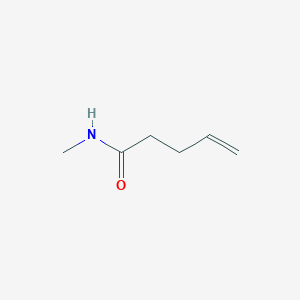

n-Methylpent-4-enamide

Description

Significance of Enamide Structural Motifs in Advanced Organic Chemistry

Enamides are a class of organic compounds that are considered stable and versatile surrogates for enamines in synthetic chemistry. orgsyn.org The presence of an electron-withdrawing acyl group on the nitrogen atom modulates the reactivity of the carbon-carbon double bond, striking a balance between stability and reactivity. orgsyn.org This characteristic makes enamides valuable building blocks in a multitude of organic transformations. researchgate.net

The unique electronic properties of enamides allow them to act as "amphiphilic synthons," meaning they can exhibit both nucleophilic and electrophilic character. beilstein-journals.orgnih.gov The enamine-like nucleophilicity at the β-carbon can be harnessed in addition reactions, while the generation of acyliminium ion intermediates allows for subsequent electrophilic reactions. beilstein-journals.orgnih.gov This dual reactivity is extensively exploited in the development of cyclization and annulation reactions to construct a wide variety of nitrogen-containing heterocycles, which are common structural motifs in natural products and pharmaceuticals. beilstein-journals.orgnih.gov Recent advancements have highlighted the use of enamides in powerful synthetic strategies, including enamide–alkyne cycloisomerization, [3+2] annulation, and polycyclization reactions, for the total synthesis of complex natural alkaloids. beilstein-journals.orgnih.gov

Strategic Utility of Amide and Alkene Functionalities in Complex Molecule Synthesis

The amide bond is one of the most fundamental functional groups in organic chemistry and is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals. Its planarity and ability to participate in hydrogen bonding play a crucial role in defining the three-dimensional structure and function of molecules. The N-methyl group, as seen in n-Methylpent-4-enamide, can influence the conformational properties and solubility of the molecule. The synthesis of amides is a focal point of research, with numerous methods developed for their efficient construction. nih.gov

Terminal alkenes are exceptionally valuable and versatile functional groups in organic synthesis. They serve as readily available starting materials for a vast array of chemical transformations. nih.gov The carbon-carbon double bond can be stereoselectively functionalized to introduce new atoms and functional groups, leading to the construction of complex chiral molecules. nih.gov Modern catalytic methods, such as hydroamination and diboration/cross-coupling cascades, allow for the efficient conversion of simple terminal alkenes into valuable chiral amines and alcohols. nih.govresearchgate.net The presence of a terminal alkene in a molecule like this compound provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding its synthetic potential.

Research Landscape and Emerging Directions for this compound Chemistry

The specific compound this compound, while a seemingly simple molecule, is part of a broader research interest in bifunctional compounds that can be used in the synthesis of more complex targets. Research involving this and structurally related molecules demonstrates its utility as a building block.

One area of research has focused on the efficient synthesis of such amides. For instance, a method for the catalytic N-methyl amidation of carboxylic acids has been reported, which produced this compound in a 70% yield from the corresponding carboxylic acid. rsc.org

Table 1: Synthesis and Spectroscopic Data for this compound rsc.org

| Parameter | Value |

|---|---|

| Yield | 70% |

| ¹H NMR (600 MHz, CDCl₃) δ | 6.58 (s, 1H), 5.73 (tdd, J = 16.8, 8.7, 4.0 Hz, 1H), 4.96 (d, J = 17.1 Hz, 1H), 4.90 (dd, J = 10.2, 0.7 Hz, 1H), 2.69 (d, J = 4.8 Hz, 3H), 2.29 (dd, J = 14.1, 6.7 Hz, 2H), 2.20 (t, J = 7.6 Hz, 2H) |

| ¹³C NMR (150 MHz, CDCl₃) δ | 172.5, 136.1, 114.4, 34.6, 28.7, 25.2 |

This table presents the reported yield and nuclear magnetic resonance (NMR) data for the synthesis of this compound.

Derivatives of this compound have been utilized as key intermediates in the synthesis of medicinally relevant compounds. A notable example is the synthesis of (S)-N-methoxy-3-((4-methoxybenzyl)oxy)-N-methylpent-4-enamide, which serves as a crucial intermediate in a synthetic route towards Entecavir, a potent antiviral drug used to treat Hepatitis B virus infection. atlantis-press.comatlantis-press.com This highlights the strategic importance of the pent-4-enamide (B1609871) scaffold in constructing complex, biologically active molecules.

Furthermore, modifications of the this compound structure have been explored for applications in agrochemistry. A study on 4,5,5-trifluoro-N-(heteroarylmethyl)pent-4-enamide derivatives, which are structurally related to this compound, demonstrated their potential as nematicidal agents for crop protection. nyxxb.cn

The emerging directions for the chemistry of this compound and related compounds lie in the development of novel catalytic transformations that can selectively functionalize either the amide or the alkene moiety. The exploration of stereoselective reactions involving the terminal alkene, as well as the participation of the enamide in novel cyclization and cross-coupling reactions, will likely expand its utility as a versatile synthetic platform.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSBZEVWAHDCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498489 | |

| Record name | N-Methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52565-61-4 | |

| Record name | N-Methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methylpent 4 Enamide and Congeners

Direct Amidation Strategies for Carboxylic Acid Derivatives

The direct formation of an amide bond from a carboxylic acid and an amine is a desirable process due to its atom economy. However, this transformation can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, various activation methods and catalytic strategies have been developed.

Catalytic Approaches for N-Methyl Amidation of Carboxylic Acids

Catalytic methods for direct amidation offer an efficient and environmentally friendly alternative to stoichiometric activating agents. A variety of catalysts have been explored for this purpose.

Boron-based reagents have been shown to be effective for direct amide formation. For instance, B(OCH₂CF₃)₃, prepared from boric oxide and 2,2,2-trifluoroethanol, can mediate the amidation of a wide range of carboxylic acids and amines. acs.org Typically, these reactions are carried out at elevated temperatures (80-100 °C) in a solvent like acetonitrile. acs.org While specific examples for n-Methylpent-4-enamide are not detailed, the general applicability suggests its potential synthesis via this route.

Silicon-based reagents also provide a powerful tool for direct amidation. Methyltrimethoxysilane (MTM) has been identified as an effective and safe reagent for the direct amidation of carboxylic acids with amines. nih.govchemistryviews.org The proposed mechanism involves the initial formation of a silyl (B83357) ester intermediate from the reaction of the carboxylic acid with MTM, which is then attacked by the amine to yield the amide product. nih.govchemistryviews.org

Transition metal catalysts have also been employed. For example, zirconyl chloride (ZrOCl₂) has been used to catalyze the formation of N-methyl amides from carboxylic acids and N,N-dimethylurea, with methylamine (B109427) being generated in situ. bath.ac.uk This method was successfully applied to the synthesis of this compound from 4-pentenoic acid, affording the product in good yield. bath.ac.uk

A summary of a representative catalytic N-methyl amidation is presented in the table below.

| Reactant | Reagents | Product | Yield | Reference |

| 4-Pentenoic acid | N,N-dimethylurea, ZrOCl₂ (cat.) | This compound | 85% | bath.ac.uk |

Synthesis from 4-Pentenoic Acid Precursors

The most direct precursor for this compound is 4-pentenoic acid. The synthesis generally involves the activation of the carboxylic acid followed by reaction with methylamine. A common laboratory method involves converting the carboxylic acid to an acyl chloride, which is then reacted with the amine. For instance, 4-pentenoic acid can be treated with oxalyl chloride to form 4-pentenoyl chloride. umich.edu Subsequent reaction with an amine, such as in the synthesis of N-pent-4-enyl-acetamide, involves the slow addition of the crude acyl chloride to aqueous ammonium (B1175870) hydroxide (B78521). umich.edu A similar procedure with methylamine would yield this compound.

The direct thermal condensation of a carboxylic acid and an amine to form an amide by driving off water at temperatures above 100°C is also a known method, though it can be harsh. libretexts.org

Weinreb Amide Synthesis of N-Methoxy-N-methylpent-4-enamide

N-methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.orgmychemblog.comnumberanalytics.com The synthesis of N-methoxy-N-methylpent-4-enamide is a key step in the preparation of more complex molecules. atlantis-press.comescholarship.orgorgsyn.org

Conversion from Acyl Chlorides and Anhydrides

A widely used method for preparing Weinreb amides involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com

A detailed procedure for the synthesis of N-methoxy-N-methylpent-4-enamide starts with the conversion of 4-pentenoic acid to 4-pentenoyl chloride using oxalyl chloride and a catalytic amount of DMF. orgsyn.orgorgsyn.org The resulting crude acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride and a base, such as triethylamine (B128534) or pyridine, to afford the desired Weinreb amide. orgsyn.orgorgsyn.org

| Starting Material | Reagents | Intermediate | Final Reagents | Product | Yield | Reference |

| 4-Pentenoic acid | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂ | 4-Pentenoyl chloride | 2. N,O-Dimethylhydroxylamine hydrochloride, Triethylamine, CH₂Cl₂ | N-Methoxy-N-methylpent-4-enamide | 69% | orgsyn.org |

Other coupling reagents can also facilitate the formation of Weinreb amides from carboxylic acids. The combination of triphenylphosphine (B44618) (PPh₃) and iodine has been shown to be effective for converting a range of carboxylic acids to Weinreb amides. nih.gov This method involves the in-situ formation of an activated species that then reacts with N,O-dimethylhydroxylamine. nih.gov

Derivatization from Esters and Lactones

Weinreb amides can also be synthesized directly from esters or lactones. This transformation is typically achieved using aluminum-based reagents. Treatment of an ester or lactone with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride affords the corresponding Weinreb amide in good yields. wikipedia.orgmychemblog.com This method avoids the need to first hydrolyze the ester to a carboxylic acid. Methyl 4-pentenoate is a commercially available ester that could serve as a starting material for this transformation. sigmaaldrich.com

Mechanistic Insights into Weinreb Amide Formation

The formation of a Weinreb amide from a carboxylic acid derivative and N,O-dimethylhydroxylamine proceeds via a nucleophilic acyl substitution mechanism. When starting from a carboxylic acid, an activating agent is required. For example, with oxalyl chloride, the carboxylic acid is converted to a highly reactive acyl chloride. The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion leads to the formation of the amide bond.

The utility of the resulting Weinreb amide in subsequent reactions, such as ketone synthesis, is attributed to the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent. wikipedia.org This stability arises from the chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the Weinreb amide. wikipedia.org This chelated intermediate is stable at low temperatures and prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, which is a common issue with other carboxylic acid derivatives like esters or acyl chlorides. wikipedia.orgmychemblog.com

Transformation of Thioamides to Enamides via Oxidation

The conversion of thioamides into other functional groups is a known strategy in organic synthesis. The thioamide group has distinct physicochemical properties compared to its amide counterpart; for instance, the carbon-sulfur double bond has a lower oxidation potential, making it more susceptible to electron-transfer processes. nih.gov This reactivity can be harnessed for the synthesis of more complex molecules.

While the direct oxidation of a simple thioamide to a simple enamide is not a commonly cited route, oxidative transformations of functionalized thioamides can lead to enamide-like structures. One such method involves the treatment of α-thioamides with an oxidizing agent like N-chlorosuccinimide (NCS). This reaction does not yield a simple enamide but results in the formation of α-thio-β-chloroacrylamides. researchgate.net The process is highly efficient and, in many cases, stereoselective, predominantly forming the Z-stereoisomer. researchgate.net

The scope of this transformation is broad, accommodating aryl and alkylthio substituents, as well as primary, secondary, and tertiary amides. researchgate.net However, the stereoselectivity can be affected by the structure of the starting material; for example, using tertiary propanamides or amides derived from butanoic or pentanoic acid may result in a mixture of E- and Z-stereoisomers. researchgate.net This NCS-mediated process highlights the potential of using the inherent reactivity of the thioamide group to facilitate oxidative transformations leading to substituted acrylamide (B121943) systems. researchgate.net

Table 1: Substrate Scope in the NCS-Mediated Transformation of α-Thioamides This table is representative of the types of substrates that can be used in the transformation of α-thioamides to α-thio-β-chloroacrylamides.

| Starting α-Thioamide Substituents | Amide Type | Product Stereoselectivity |

| Arylthio | Primary | Predominantly Z-isomer |

| Alkylthio | Secondary | Predominantly Z-isomer |

| Arylthio | Tertiary | Mixture of E/Z isomers |

| Alkylthio (from butanoic/pentanoic acid) | Primary/Secondary | Mixture of E/Z isomers |

Transition Metal-Catalyzed Approaches to Enamide Synthesis

Transition-metal catalysis is a powerful tool for the synthesis of enamides, offering efficient and selective routes from various starting materials. rsc.org These methods often involve the activation of C-H or C-N bonds, facilitating transformations that would be challenging under other conditions. organic-chemistry.org

Palladium, in particular, has been extensively used to catalyze the synthesis of enamides through diverse mechanistic pathways. organic-chemistry.orgresearchgate.netnih.gov These reactions provide access to a wide range of enamide structures with high yields and functional group tolerance. organic-chemistry.org

A direct and efficient method for enamide synthesis involves the palladium(II)-catalyzed vinyl transfer from vinyl ethers to nitrogen nucleophiles like amides, carbamates, and sulfonamides. nih.gov This reaction represents a formal cross-coupling process where an enamide is formed in good yields. The optimal catalyst for this transformation has been identified as (DPP)Pd(OCOCF₃)₂ (where DPP is 4,7-diphenyl-1,10-phenanthroline). nih.gov

This catalytic process can be viewed as an efficient equivalent of a two-step sequence involving the formation of an N,O-acetal followed by elimination. Historically, such a two-step approach was accomplished by first oxidizing an amide to an N-α-methoxyl amide (an N,O-acetal), which then underwent a methanol (B129727) elimination to produce the enamide. scispace.comrsc.org The palladium(II)-catalyzed vinyl transfer accomplishes this transformation in a single, more efficient step. nih.gov

Palladium-catalyzed intramolecular reactions provide a sophisticated route to cyclic structures containing enamide moieties. A notable example is the palladium(II)-catalyzed intramolecular aza-Wacker-type oxidative amidation of vinyl cyclopropanecarboxamides. nih.gov This process yields highly substituted aza[3.1.0]bicycles, which are conformationally restricted and have high potential for biological activity. nih.gov

The mechanism proceeds through a key carbon-bonded Pd(II) intermediate formed after nucleopalladation of the olefin bond. nih.gov In some cases, a side reaction involving β-hydrogen elimination can occur, leading to the formation of an enamide by-product, which was observed via ¹H NMR spectroscopy in a related intramolecular amidoarylation of alkenes. nih.gov This pathway demonstrates how palladium-mediated cyclization strategies can be tailored to produce or incidentally generate enamide structures.

Table 2: Palladium-Catalyzed Intramolecular aza-Wacker-type Cyclization This table summarizes the key aspects of the reaction.

| Starting Material | Catalyst System | Product Type | Mechanistic Step |

| Vinyl cyclopropanecarboxamides | Palladium(II) | Aza[3.1.0]bicycles | aza-Wacker-type oxidation |

| α-allyl-substituted acetanilides | Palladium catalyst | Indole derivatives | Intramolecular amidoarylation |

The hydrostannylation of ynamides is an effective method for producing α- or β-stannylated enamides, which are valuable intermediates for further cross-coupling reactions. acs.orgthieme-connect.de A palladium(0)-catalyzed approach has been developed for the efficient preparation of a broad range of these compounds. thieme-connect.de

In a typical reaction, an ynamide is treated with a tin hydride, such as trimethylstannane (B102407) or tributyltin hydride, in the presence of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium. thieme-connect.deresearchgate.net The reaction generally shows high regioselectivity, with the stannyl (B1234572) group preferentially adding to the α-carbon of the N-alkynyl group. thieme-connect.de The stereoselectivity of the addition can be controlled, often leading to the formation of (E)-vinylstannanes through a syn-addition mechanism. researchgate.net This method provides reliable access to functionalized enamides that can be used to build more complex molecular architectures. acs.org

Table 3: Palladium-Catalyzed Hydrostannylation of an Ynamide This table illustrates a representative example of the hydrostannylation reaction.

| Ynamide Substrate | Reagent | Catalyst | Product | Key Feature |

| N-alkynyl ynamide | Trimethylstannane | Pd(PPh₃)₄ | α-Stannylated enamide | Preferential attack at the α-carbon |

Palladium-Catalyzed Methodologies

Intermolecular N-Arylation of Amides

The intermolecular N-arylation of amides, famously realized through Buchwald-Hartwig and Ullmann-type couplings, represents a cornerstone of C-N bond formation. While primarily utilized for synthesizing N-aryl amides by coupling an amide with an aryl halide, the underlying principles are relevant to the broader field of amide chemistry. These reactions typically employ palladium or copper catalysts.

Palladium-catalyzed amidation often requires bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. thieme-connect.de An important alternative to using aryl halides involves aryl boronic acids as the arylating agents. thieme-connect.de Limitations of palladium-based systems, such as high catalyst cost and the difficulty in removing palladium residues from polar products, have driven interest in copper-catalyzed alternatives. thieme-connect.de

The traditional Goldberg amidation reaction, which uses simple copper salts, has been significantly improved by the use of ligands. thieme-connect.de Modern protocols often utilize a combination of air-stable copper(I) iodide and inexpensive diamine ligands, creating a highly effective catalytic system for the N-amidation of aryl and heteroaryl halides. thieme-connect.de These methods have proven effective for a wide range of substrates, including challenging electron-rich or sterically hindered aryl halides. thieme-connect.de The intramolecular variant of the Buchwald-Hartwig reaction, for instance, has been successfully applied to form the 1,2,3,4-tetrahydroquinoline (B108954) ring system in the synthesis of Hancock alkaloids. researchgate.net

Copper-Catalyzed Systems

Copper catalysis is particularly versatile, enabling direct C-N bond formation and complex oxidative transformations to produce enamides and related imide structures.

A general and efficient method for synthesizing a diverse array of ynamides involves the coupling of amides with alkynyl bromides using a copper(II) sulfate-pentahydrate and 1,10-phenanthroline (B135089) catalyst system. organic-chemistry.org This approach is significant because the resulting ynamides can be stereoselectively reduced to Z-enamides via methods like Lindlar hydrogenation. organic-chemistry.org The reaction protocol is robust, tolerating a wide range of amide types, including acyclic carbamates, ureas, lactams, and sulfonamides. organic-chemistry.org The optimization of reaction conditions found that copper(II) sulfate (B86663) in combination with a 1,10-phenanthroline ligand and potassium phosphate (B84403) as the base provided the best yields. organic-chemistry.org This methodology has also been successfully applied to intramolecular amidations to create macrocyclic ynamides, highlighting its potential in complex natural product synthesis. organic-chemistry.org

The direct formation of enamides via copper-mediated C(sp²)–N bond formation is also a key transformation in the synthesis of complex peptide natural products, demonstrating the versatility of copper catalysis in constructing this functional group under relatively mild conditions. rsc.org

Table 1: Copper(II)-Catalyzed Amidation of Alkynyl Bromides

This table summarizes the optimized conditions and scope for the synthesis of ynamides, precursors to enamides. Data sourced from Zhang et al., 2006. organic-chemistry.org

| Amide Substrate | Alkynyl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| BocNHMe | 1-Bromo-2-phenylacetylene | CuSO₄·5H₂O, 1,10-Phenanthroline | K₃PO₄ | Toluene | 85 |

| Ethyl Carbamate | 1-Bromo-1-hexyne | CuSO₄·5H₂O, 1,10-Phenanthroline | K₃PO₄ | Toluene | 78 |

| 2-Oxazolidinone | 1-Bromo-1-octyne | CuSO₄·5H₂O, 1,10-Phenanthroline | K₃PO₄ | Toluene | 91 |

| N-Methyl-p-toluenesulfonamide | 1-Bromo-2-(trimethylsilyl)acetylene | CuSO₄·5H₂O, 1,10-Phenanthroline | K₃PO₄ | Toluene | 88 |

A distinct application of copper catalysis is the synthesis of cyclic imides, congeners of this compound, from alkene-tethered amides. A homogeneous catalytic system utilizing a Cu(II) salt, a nitrogen-containing ligand, and molecular oxygen (O₂) as the terminal oxidant can achieve the oxidative cleavage of the C=C bond and subsequent C-N bond formation to yield cyclic imides. rsc.orgresearchgate.net This method is notable for using an inexpensive and readily available oxygen source. rsc.org The reaction is typically performed at 100 °C in a solvent like acetonitrile. rsc.orgresearchgate.net

The proposed mechanism involves the initial formation of a catalytically active [Cu(II)]/Ligand species. rsc.org This complex reacts with the amide substrate, leading to a cis-amidocupration of the tethered alkene. This step forms an organo-copper(II) intermediate, which then interacts with oxygen. Homolysis of the C-Cu bond generates a radical species, which undergoes further transformation, including hydrogen migration and O-O bond homolysis, to ultimately form the cyclic imide product. rsc.org This synthetic approach provides access to valuable succinimide (B58015) and glutarimide (B196013) structures, which are present in many pharmaceutical agents. rsc.orgrsc.org

Table 2: Effect of Reaction Parameters on Copper-Catalyzed Cyclic Imide Formation

This table illustrates the influence of different copper salts and solvents on the yield of the cyclic imide product from an alkene-tethered amide. Data sourced from Liu et al., 2020. rsc.org

| Copper Salt (10 mol%) | Ligand (15 mol%) | Solvent | Temperature (°C) | Yield (%) |

| Cu(acac)₂ | Neocuproine | MeCN | 100 | 46 |

| CuF₂ | Neocuproine | MeCN | 100 | 55 |

| CuCl₂ | Neocuproine | MeCN | 100 | 41 |

| Cu(OAc)₂ | Neocuproine | MeCN | 100 | 35 |

| Cu(acac)₂ | Neocuproine | Dioxane | 100 | 25 |

| Cu(acac)₂ | Neocuproine | Toluene | 100 | 11 |

Rhodium-Catalyzed Cycloaddition Reactions

The enamide functional group is a competent reactant in a variety of powerful cycloaddition reactions. Cationic rhodium(I) complexes, particularly those with axially chiral biaryl bis(phosphine) ligands, have been established as effective catalysts for asymmetric [2+2+2] cycloadditions. nih.gov In these reactions, enamides can serve as the electron-rich functionalized alkene component, reacting with 1,6-enynes to produce protected cyclohexenylamines with high enantioselectivity. nih.gov The coordination of the amide carbonyl group to the rhodium center is believed to induce high reactivity and selectivity. researchgate.net

More advanced applications include the rhodium-catalyzed three-component [2+2+2] cycloaddition of a cis-enamide with two distinct unsymmetric alkynes. researchgate.net These transformations can proceed with excellent chemo-, regio-, diastereo-, and enantioselectivity, yielding highly functionalized chiral cyclohexadienylamines. researchgate.net Such reactions showcase the utility of enamides as building blocks for the rapid construction of complex molecular architectures. researchgate.netresearchgate.net

Rearrangement-Based Synthetic Pathways

Beyond metal-catalyzed cross-couplings, specific molecular rearrangements provide elegant and often highly stereoselective routes to enamides.

Dyotropic Rearrangements in Enamide Construction

A dyotropic rearrangement is a pericyclic process in which two sigma bonds simultaneously migrate intramolecularly. wikipedia.org A particularly elegant application of this reaction type is the synthesis of cis-enamides from N-(α-silyl)allyl amides. nih.govnih.gov This transformation is achieved through a thermal rearrangement and is mechanistically described not as a concerted process, but as a stepwise dyotropic rearrangement. acs.org

Computational studies using density functional theory have elucidated the mechanism, predicting a two-step process. nih.govacs.org The reaction begins with a fast and reversible 1,4-silyl shift from the nitrogen to the oxygen atom, forming a silyl imidate. This is followed by a rate-determining 1,4-hydrogen shift from the allylic position to the carbon adjacent to the nitrogen. acs.org This sequence of sequential sigma bond migrations constitutes the stepwise dyotropic process, which is energetically favored over a concerted pathway. nih.gov This methodology provides a powerful route for the stereospecific formation of Z-enamides, a structural feature that was key in the total synthesis of the TMC-95 family of natural products. nih.gov

Cascade and Multicomponent Reaction Strategies

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient synthetic strategies. In a cascade reaction, a series of intramolecular or intermolecular transformations occur sequentially in a single pot without the need to isolate intermediates, often triggered by a single event. MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that incorporates substantial portions of all reactants. These approaches are prized for their ability to rapidly generate molecular complexity from simple precursors, reduce waste, and save time and resources.

Organo- and Enzyme-Catalyzed Cascade Reactions for Enamide Derivatives

The synthesis of enamides and their derivatives has significantly benefited from the development of cascade reactions catalyzed by small organic molecules (organocatalysts) or enzymes. These catalysts offer unique advantages, particularly in achieving high levels of stereocontrol.

Organocatalysis in this context often relies on the dual activation capabilities of chiral amine catalysts, which can operate through both iminium ion (LUMO-lowering) and enamine (HOMO-raising) activation pathways. pkusz.edu.cnnobelprize.org This dual reactivity allows for the design of complex cascade sequences where multiple bond-forming events are controlled by a single catalyst or a compatible pair of catalysts. pkusz.edu.cnnobelprize.org

A notable example is the highly chemo-, regio-, and enantioselective synthesis of chiral cyclic enamides through a catalytic asymmetric umpolung organocascade reaction of α-imino amides. acs.org This process demonstrates the potential to invert the typical reactivity of an imine, allowing for novel bond formations. acs.org Mechanistic studies have revealed that the geometry of the starting substrate is retained in the product, and both enantiomers of the enamide can be selectively prepared. acs.org

Recent advancements have also shown the functionalization of the β-C(sp²)-H bond in enamides via a chiral phosphoric acid (CPA)-catalyzed cascade reaction. This method leads to the synthesis of chiral dihydropyrimido[1,6-a]indoles, showcasing the power of organocatalysis to achieve reactions previously dominated by transition metals. nih.govacs.org The reaction proceeds with moderate to high yields and excellent enantioselectivities. nih.govacs.org

Interactive Table 1: Organocatalyzed Cascade Synthesis of Chiral Enamide Derivatives

| Reactants | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| α-Imino Amide, Acrolein | Chiral Amine / KOH | Cyclic Enamide | High | Up to 99% | acs.org |

Enzyme catalysis offers another powerful avenue for enamide synthesis through cascade reactions. Enzymes operate under mild conditions with high specificity and stereoselectivity. Transaminases, for instance, are pivotal in transferring amino groups and can be integrated into cascade systems to produce chiral amines, which are key precursors or analogs of enamides. researchgate.net

Chemoenzymatic cascades, which combine the advantages of both enzymatic and chemical catalysis, are particularly effective. For example, an alcohol oxidase can be used to convert an alcohol to an aldehyde, which then undergoes a conjugate addition reaction catalyzed by a synthetic peptide catalyst, all within the same reaction vessel. researchgate.net This approach allows for the synthesis of complex chiral molecules in high yields and stereoselectivities from simple, abundant starting materials. researchgate.net Imine reductases (IREDs) can also be used in cascades for the reductive amination of carbonyls, a reaction that can be coupled with other enzymatic or chemical steps to build complex amine-containing structures. nih.gov

Development of One-Pot Synthesis Protocols

One-pot synthesis protocols, particularly those involving multicomponent reactions (MCRs), are central to efficient chemical manufacturing. They enhance synthetic efficiency by eliminating the need for purification of intermediates, thereby saving solvents, energy, and labor. Nitriles are particularly well-suited substrates for MCRs due to their multiple π-bonds and polarization, which allow for sequential addition processes. nih.gov

A versatile multicomponent method for synthesizing α-branched amides and E-enamides has been developed starting from nitriles. nih.gov The process involves the hydrozirconation of a nitrile with the Schwartz reagent to form a metalloimine, which is then acylated to yield an acylimine. nih.gov In a key step, this acylimine can either react with a π-nucleophile to form an α-branched amide or, if it lacks α-branching, tautomerize to selectively form the E-enamide. nih.gov The success of the enamide formation is critically dependent on the reaction conditions, including the use of THF as a solvent to prevent oligomerization. nih.gov

A direct one-pot synthesis for a close analog of this compound, specifically N-Methoxy-N-methylpent-4-enamide, has been reported. This procedure starts from the inexpensive 4-pentenoic acid. orgsyn.org The acid is first converted to its acid chloride using oxalyl chloride, and without isolation, this intermediate is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to furnish the final Weinreb amide product in high yield. orgsyn.org This "two-step one-pot" protocol highlights an efficient and practical route to this key synthetic intermediate. orgsyn.org

Interactive Table 2: One-Pot Synthesis of Enamides and Congeners

| Starting Materials | Key Reagents | Product | Yield | Protocol Type | Reference |

|---|---|---|---|---|---|

| Nitrile, Acyl Chloride | Cp₂Zr(H)Cl, Lewis Acid | E-Enamide | 57% | Multicomponent Reaction | nih.gov |

These advanced synthetic strategies underscore the ongoing evolution of organic chemistry towards more elegant and sustainable methods for constructing important molecules like this compound and its derivatives.

Reactivity and Mechanistic Investigations of N Methylpent 4 Enamide Derivatives

Nucleophilic and Electrophilic Reactivity Profiles

The amide functionality in n-Methylpent-4-enamide dictates its behavior towards nucleophiles and electrophiles at the carbonyl carbon. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the electrophilicity of the carbonyl carbon is reduced, rendering amides less reactive than other carboxylic acid derivatives such as esters and acid chlorides.

The reaction of this compound with nucleophiles at the carbonyl carbon is generally sluggish. The stability of the amide bond is attributed to resonance stabilization, which imparts a partial double bond character to the C-N bond and decreases the electrophilicity of the carbonyl carbon. Consequently, direct nucleophilic acyl substitution on an unactivated amide requires forcing conditions or the use of highly reactive nucleophiles.

The terminal alkene in this compound is a site of high electron density and is susceptible to attack by electrophiles. However, under nucleophilic attack at the carbonyl, the alkene moiety is typically unreactive unless specific reagents are used that can interact with both functional groups.

The general order of reactivity of carboxylic acid derivatives towards nucleophiles is: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide

This low reactivity means that reactions with common nucleophiles often require activation of the amide or the use of organometallic reagents.

Below is a table summarizing the expected reactivity of this compound with various nucleophiles under typical conditions.

| Nucleophile | Reagent Example | Expected Reactivity/Product with this compound | Conditions |

| Hydride | Lithium aluminum hydride (LiAlH4) | Reduction to N-methylpent-4-en-1-amine | Anhydrous ether or THF |

| Organolithium | Butyllithium (BuLi) | Generally unreactive or complex mixture; potential for deprotonation at the α-carbon or nitrogen. | Anhydrous ether or THF, low temperature |

| Grignard | Ethylmagnesium bromide (EtMgBr) | Generally unreactive towards simple addition; may act as a base. | Anhydrous ether or THF |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydrolysis to pent-4-enoate (B1234886) and methylamine (B109427) | Aqueous solution, heat |

| Alkoxide | Sodium ethoxide (NaOEt) | Generally unreactive | Alcoholic solvent |

To overcome the low reactivity of amides and prevent the common problem of over-addition seen with more reactive carboxylic acid derivatives, the Weinreb amide (N-methoxy-N-methylamide) was developed. While this compound is not a Weinreb amide, its corresponding Weinreb derivative, N-methoxy-N,4-dimethylpent-4-enamide, serves as an excellent model for controlled nucleophilic additions.

The key feature of the Weinreb amide is the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability is attributed to the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by the methoxy (B1213986) and carbonyl oxygens. This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This prevents a second nucleophilic addition, which would lead to an alcohol.

The mechanism for the reaction of an organometallic reagent with a Weinreb amide derivative of pent-4-enoic acid is as follows:

Nucleophilic Attack: The organometallic reagent (R'-M) adds to the carbonyl carbon to form a tetrahedral intermediate.

Chelation: The metal cation (M) is chelated by the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.

Workup: Upon aqueous acidic workup, the tetrahedral intermediate collapses, releasing the desired ketone and N,O-dimethylhydroxylamine.

This methodology allows for the synthesis of ketones from carboxylic acid derivatives in high yield, a transformation that is difficult to achieve with other amides or more reactive acyl compounds.

Hydrolytic Cleavage of the Amide Linkage

The amide bond in this compound is robust but can be cleaved under hydrolytic conditions, typically requiring either strong acid or base and elevated temperatures. The terminal alkene is generally stable under these conditions.

Under acidic conditions, the hydrolysis of this compound proceeds through a multi-step mechanism:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the methylamino group into a better leaving group (methylamine).

Elimination of Methylamine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to yield pent-4-enoic acid and the methylammonium (B1206745) ion.

This reaction is effectively irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.

In the presence of a strong base, such as sodium hydroxide, the hydrolysis of this compound follows a different pathway:

Nucleophilic Attack of Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Amide Anion: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the methylamide anion, which is a very poor leaving group. This step is generally slow and requires heat.

Protonation upon Workup: The final products are the carboxylate salt (sodium pent-4-enoate) and methylamine. Subsequent acidification is required to obtain the free pent-4-enoic acid.

Oxidative Transformations of the Terminal Alkene Moiety

The terminal alkene in this compound is susceptible to a variety of oxidative transformations. The amide group is generally stable to many oxidizing agents used for alkenes, allowing for selective modification of the double bond.

Common oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will selectively form an epoxide at the terminal double bond, yielding N-methyl-4,5-epoxypentanamide. The amide functionality is unreactive under these conditions.

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions, will result in the syn-dihydroxylation of the alkene to give N-methyl-4,5-dihydroxypentanamide.

Anti-Dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will cleave the double bond to yield an aldehyde, 4-oxo-N-methylbutanamide, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will produce the corresponding carboxylic acid, 4-carboxy-N-methylbutanamide. Stronger oxidizing agents like hot, concentrated potassium permanganate will also cleave the double bond to give the carboxylic acid.

The following table summarizes the products of various oxidative transformations of the terminal alkene in this compound.

| Reaction Type | Reagent(s) | Product |

| Epoxidation | m-CPBA | N-methyl-4,5-epoxypentanamide |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | N-methyl-4,5-dihydroxypentanamide |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | N-methyl-4,5-dihydroxypentanamide |

| Oxidative Cleavage (reductive workup) | 1. O₃2. DMS | 4-oxo-N-methylbutanamide and Formaldehyde |

| Oxidative Cleavage (oxidative workup) | 1. O₃2. H₂O₂ | 4-carboxy-N-methylbutanamide |

| Oxidative Cleavage | Hot, concentrated KMnO₄ | 4-carboxy-N-methylbutanamide |

Cycloaddition Reactions Involving the Enamide Unit

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. Phosphoryl groups, such as phosphonates, are strongly electron-withdrawing and can therefore activate a dienophile for [4+2] cycloaddition.

A phosphorylated analogue of this compound, for instance, N-methyl-N-(pent-4-en-1-yl)phosphonamidic acid, would be expected to function as a competent dienophile in Diels-Alder reactions. The electron-withdrawing nature of the phosphonamido group would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with an electron-rich diene.

Table 2: Predicted Diels-Alder Reactivity of a Phosphorylated this compound Analogue

| Diene | Dienophile | Expected Product | Predicted Relative Rate |

|---|---|---|---|

| 1,3-Butadiene | N-methyl-N-(pent-4-en-1-yl)phosphonamidic acid | Phosphorylated cyclohexene (B86901) adduct | Moderate |

| Cyclopentadiene | N-methyl-N-(pent-4-en-1-yl)phosphonamidic acid | Phosphorylated bicyclic adduct | High |

This table illustrates the predicted outcomes and relative reaction rates for the Diels-Alder reaction of a hypothetical phosphorylated this compound analogue with various dienes, based on established electronic effects in [4+2] cycloadditions.

[3+2] cycloaddition reactions provide a versatile route to five-membered heterocyclic scaffolds. In the context of this compound derivatives, the terminal alkene can act as the dipolarophile, reacting with a 1,3-dipole to form a heterocyclic ring.

Intramolecular [3+2] cycloadditions are particularly powerful for the rapid construction of complex polycyclic systems. For example, an this compound derivative bearing a nitrone or an azomethine ylide precursor tethered to the amide nitrogen could undergo an intramolecular cycloaddition. Upon generation of the 1,3-dipole, it would react with the tethered terminal alkene to form a fused or bridged bicyclic heterocycle.

These reactions are often characterized by a high degree of stereocontrol, with the stereochemistry of the newly formed ring being influenced by the geometry of the transition state. The specific type of 1,3-dipole employed determines the nature of the resulting heterocycle (e.g., isoxazolidines from nitrones, pyrrolidines from azomethine ylides).

Table 3: Examples of [3+2] Cycloaddition Reactions for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Nitrone | Alkene | Isoxazolidine |

| Azomethine Ylide | Alkene | Pyrrolidine |

This table summarizes common 1,3-dipoles and the corresponding five-membered heterocycles formed upon their [3+2] cycloaddition with an alkene dipolarophile, a reaction pathway applicable to this compound.

Condensation and Substitution Reactions

The amide functionality of this compound can participate in condensation reactions with carbonyl compounds, particularly aldehydes. In the presence of a suitable catalyst, the reaction between an amide and two equivalents of an aldehyde can lead to the formation of N,N'-alkylidene bisamides. These reactions often proceed under solvent-free conditions and can be facilitated by solid acid catalysts.

The reaction of the terminal alkene in this compound derivatives with ketones can also be achieved. For instance, N-alkenylated heterocycles can be synthesized through the condensation of a nitrogen-containing heterocycle with a ketone, a reaction that could be conceptually extended to the amide nitrogen of this compound under appropriate conditions. This type of reaction typically requires a water scavenger to drive the equilibrium towards the product.

Furthermore, α,β-unsaturated amides can undergo conjugate addition reactions with nucleophiles derived from ketones. While this compound is not an α,β-unsaturated amide, this reactivity pattern highlights the potential for functionalization of related unsaturated amide systems.

Nucleophilic Substitution at the Amino Group of Related Enamides

The nitrogen atom of the enamide functionality, while generally considered less nucleophilic than that of a corresponding enamine due to the electron-withdrawing effect of the adjacent carbonyl group, can undergo nucleophilic substitution reactions. These transformations typically require activation of the nitrogen, either through deprotonation to form a more nucleophilic enamide anion or through coordination to a metal catalyst. Such reactions provide a pathway to N-substituted enamides, which are important structural motifs in various biologically active compounds and versatile intermediates in organic synthesis.

The reactivity of the N-H bond in enamides allows for the introduction of various substituents, including alkyl and acyl groups. The success of these substitution reactions often depends on the specific enamide substrate, the nature of the electrophile, and the reaction conditions employed. Mechanistic investigations have shed light on the pathways involved in these transformations, which can range from direct SN2-type displacements to more complex transition-metal-catalyzed cycles.

One common strategy to enhance the nucleophilicity of the enamide nitrogen is through the use of a base to deprotonate the N-H bond. The resulting enamide anion is a significantly more potent nucleophile and can readily react with a variety of electrophiles. The choice of base is crucial and is often dictated by the acidity of the enamide proton. Strong bases such as sodium hydride (NaH) or organolithium reagents are frequently employed to ensure complete deprotonation.

Transition metal catalysis offers an alternative and often milder approach to the N-functionalization of enamides and their parent amides. Palladium-catalyzed methods, for instance, have been developed for the synthesis of tertiary enamides from secondary amides and vinyl halides. These reactions proceed through a catalytic cycle that typically involves oxidative addition, coordination of the amide, and reductive elimination.

Another important class of reactions involves the N-alkylation of amides with alcohols, often termed "borrowing hydrogen" catalysis. In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amide to form an N-acyl imine intermediate, which is subsequently hydrogenated by the catalyst to yield the N-alkylated amide. While this method does not start with a pre-formed enamide, it represents a significant pathway for the nucleophilic substitution at the nitrogen of an amide functionality, ultimately leading to N-substituted products.

The scope of electrophiles that can be used in these reactions is broad and includes alkyl halides, acyl chlorides, and other activated species. The following table summarizes some examples of nucleophilic substitution reactions at the amino group of amide and enamide-related structures, highlighting the diversity of conditions and substrates.

| Amide/Enamide Substrate | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Secondary Amide | Bromo Acrylate | [Pd₂(dba)₃], XantPhos, Ag₂CO₃ | Toluene | 80 | Tertiary Enamide | Variable |

| Benzamide | Benzyl Alcohol | Cobalt Nanoparticles/KOH | Toluene | 130 | N-Benzylbenzamide | Up to 95% |

| Primary Amide | Alkyl Halide | K₃PO₄ | Acetonitrile | 50 | Secondary Amide | Good to Excellent |

| Amide | Acyl Chloride | Pyridine (internal) | CH₂Cl₂ | Room Temp | Imide | Moderate to Excellent |

Spectroscopic Characterization and Structural Elucidation of N Methylpent 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. The ¹H NMR spectrum of n-Methylpent-4-enamide, recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule nih.gov.

The terminal vinyl protons present a complex splitting pattern. The proton at the C5 position, geminal to the double bond, appears as a multiplet in the downfield region. The two terminal protons at C5 show distinct signals due to their different spatial relationships with the rest of the molecule. The methylene (B1212753) protons adjacent to the double bond (C4) and the carbonyl group (C2) also give rise to characteristic multiplets. The N-methyl group protons appear as a doublet, a result of coupling with the adjacent amide proton. The amide proton itself is observed as a broad singlet nih.gov.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (CH) | 5.73 | tdd | 16.8, 8.7, 4.0 |

| H-5 (CH₂) | 4.96 | d | 17.1 |

| H-5 (CH₂) | 4.90 | dd | 10.2, 0.7 |

| N-CH₃ | 2.69 | d | 4.8 |

| H-3 (CH₂) | 2.29 | dd | 14.1, 6.7 |

| H-2 (CH₂) | 2.20 | t | 7.6 |

| N-H | 6.58 | s | - |

Note: The assignments are based on standard chemical shift ranges and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 150 MHz, displays six distinct signals, corresponding to the six carbon atoms in the molecule nih.gov.

The carbonyl carbon (C1) resonates at the lowest field, a characteristic feature of amide carbonyl groups. The two sp² hybridized carbons of the double bond (C4 and C5) appear in the olefinic region of the spectrum. The remaining sp³ hybridized carbons, including the N-methyl carbon and the two methylene carbons, are found in the upfield region of the spectrum nih.gov.

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | 172.5 |

| C5 (CH) | 136.1 |

| C5 (CH₂) | 114.4 |

| C3 (CH₂) | 34.6 |

| C2 (CH₂) | 28.7 |

| N-CH₃ | 25.2 |

Note: The assignments are based on established chemical shift correlations.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the purity of a substance or the yield of a chemical reaction without the need for a compound-specific calibration curve. The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.

For the determination of the purity of a sample of this compound, a known mass of the sample would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the signals of this compound. By comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard, the purity of the sample can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Similarly, the yield of a reaction that produces this compound can be determined by adding a known amount of an internal standard to the crude reaction mixture and acquiring a ¹H NMR spectrum. By comparing the integral of a product signal to that of the internal standard, the amount of product formed can be quantified, and thus the reaction yield can be calculated. For accurate qNMR measurements, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay between scans.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺), with the chemical formula C₆H₁₂NO⁺, is 114.0919. Experimental determination of the mass of this compound using ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry yielded a value of m/z 114.0932 for the [M+H]⁺ ion nih.gov. The close agreement between the calculated and found mass confirms the elemental composition of the synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the context of this compound, ESI-MS is a valuable tool for its detection and characterization.

In a typical ESI-MS experiment, a solution of this compound would be introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. The formation of this ion allows for the straightforward determination of the molecular weight of the compound.

Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), structural information can be obtained. In an MS/MS experiment, the [M+H]⁺ ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity of the molecule. For unsaturated amides, a common fragmentation pathway involves the cleavage of the amide bond, which would lead to the formation of characteristic fragment ions. Analysis of these fragmentation patterns can further corroborate the structure determined by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This method is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of synthesizing or analyzing this compound, LC-MS would be an invaluable tool for assessing the purity of the final product and identifying any byproducts or unreacted starting materials. The liquid chromatography component would separate this compound from other compounds in the mixture based on their differential partitioning between a stationary phase and a mobile phase. The retention time, the time it takes for a compound to pass through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

Once the components of the mixture are separated, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum for each separated component, which can be used to determine its molecular weight. For this compound (C6H11NO), the expected monoisotopic mass is approximately 113.08 g/mol . nih.gov

High-resolution mass spectrometry could further provide the exact mass, allowing for the determination of the elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the parent ion and analyzing the masses of the resulting fragment ions. This fragmentation pattern is unique to a molecule's structure and can be used for definitive identification.

A hypothetical LC-MS analysis of a crude reaction mixture in the synthesis of this compound might yield the data presented in the interactive table below. This table illustrates how different components would be separated and identified based on their retention times and mass-to-charge ratios.

| Retention Time (min) | Compound Name | Molecular Formula | Expected [M+H]+ (m/z) |

| 2.5 | Pent-4-enoic acid | C5H8O2 | 101.06 |

| 3.1 | Methylamine (B109427) | CH5N | 32.05 |

| 4.2 | This compound | C6H11NO | 114.09 |

| 5.8 | Dimer byproduct | C12H22N2O2 | 227.17 |

This table is illustrative and based on the expected elution order and molecular weights of potential components in a synthesis mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spcmc.ac.inblogspot.comwpmucdn.comspectroscopyonline.comlibretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they are part of.

For this compound, a secondary amide with a terminal alkene, the IR spectrum would be expected to show several characteristic absorption bands. The presence of the N-H bond in the secondary amide group would give rise to a stretching vibration, typically observed in the region of 3370-3170 cm-1. spectroscopyonline.com The carbonyl (C=O) group of the amide, known as the amide I band, would exhibit a strong absorption band around 1680-1630 cm-1. blogspot.com Another characteristic feature of secondary amides is the amide II band, which arises from N-H bending and C-N stretching vibrations and appears in the range of 1570-1515 cm-1. spcmc.ac.in

The terminal alkene group (C=C) would also produce distinct signals. A C=C stretching vibration is expected to appear around 1640 cm-1. The C-H bonds of the alkene would show stretching vibrations above 3000 cm-1, typically in the 3080-3010 cm-1 region. Furthermore, the out-of-plane C-H bending vibrations of the terminal vinyl group would result in two strong bands around 990 cm-1 and 910 cm-1.

The expected characteristic IR absorption peaks for this compound are summarized in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| N-H (Amide) | Stretch | 3370-3170 | Medium |

| C-H (Alkene) | Stretch | 3080-3010 | Medium |

| C-H (Alkane) | Stretch | 2960-2850 | Medium-Strong |

| C=O (Amide I) | Stretch | 1680-1630 | Strong |

| C=C (Alkene) | Stretch | ~1640 | Medium |

| N-H (Amide II) | Bend | 1570-1515 | Strong |

| C-H (Alkene) | Out-of-plane Bend | ~990 and ~910 | Strong |

This table presents typical wavenumber ranges for the functional groups present in this compound.

Advanced Crystallographic Analysis

Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. By analyzing the diffraction pattern, it is possible to generate an electron density map of the molecule and, from that, to determine the precise positions of all atoms, as well as bond lengths and angles.

For a molecule like this compound, which is achiral, the concept of absolute stereochemistry does not apply. However, X-ray crystallography would provide invaluable information about its conformation in the solid state. This includes the dihedral angles along the carbon chain and around the amide bond. The amide bond in secondary amides is known to have significant double bond character, which results in a planar geometry for the atoms involved (C-C(=O)-N-H). X-ray crystallography could confirm this planarity and determine the preferred orientation (cis or trans) of the substituents around the amide bond.

While there is no specific X-ray crystallographic data available for this compound in the searched literature, studies on other n-aliphatic amides have shown that they often adopt extended conformations in the solid state, with hydrogen bonding between the amide groups of adjacent molecules playing a crucial role in the crystal packing. iucr.org It is reasonable to expect that this compound would exhibit similar intermolecular hydrogen bonding.

A hypothetical crystallographic data table for this compound is presented below, illustrating the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.8 |

| b (Å) | 5.6 |

| c (Å) | 12.3 |

| β (°) | 105.2 |

| Volume (ų) | 668.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.12 |

This table contains hypothetical data based on typical values for small organic molecules and related aliphatic amides.

Computational and Theoretical Studies of N Methylpent 4 Enamide Reactivity and Structure

Density Functional Theory (DFT) Calculations: An Unwritten Chapter

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful tool to investigate the electronic structure and energetics of molecules. For n-Methylpent-4-enamide, the application of DFT could provide a wealth of information.

Computational Elucidation of Reaction Mechanisms and Pathways: Awaiting Investigation

A comprehensive DFT study on this compound would be instrumental in mapping out potential reaction mechanisms. For instance, the interplay between the amide and alkene groups could lead to interesting intramolecular reactions. DFT calculations could elucidate the step-by-step pathways of such transformations, identifying the most energetically favorable routes. However, no such computational studies specifically detailing the reaction mechanisms of this compound are currently available.

Characterization of Transition States and Reactive Intermediates: A Field of Opportunity

The identification and characterization of transition states and reactive intermediates are crucial for understanding the kinetics and mechanisms of chemical reactions. Through DFT, the geometries and energies of these fleeting species in reactions involving this compound could be precisely calculated. This would offer a deeper understanding of the energy barriers and the nature of the intermediates formed. To date, no research has been published that specifically characterizes the transition states or reactive intermediates of this compound using DFT.

Molecular Electron Density Theory (MEDT) for Bonding Evolution Analysis: An Unapplied Technique

Molecular Electron Density Theory (MEDT) provides a conceptual framework for understanding chemical reactivity by analyzing the changes in electron density during a reaction. An MEDT analysis of reactions involving this compound could offer profound insights into the evolution of chemical bonds, clarifying the nature of bond formation and cleavage. This powerful analytical tool has not yet been applied to this compound in any published research.

Conformational Landscape Analysis via Computational Methods: An Uncharted Territory

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and physical properties. Computational methods are adept at exploring the conformational landscape of a molecule to identify its most stable forms. A detailed conformational analysis of this compound would reveal the preferred spatial arrangements of its atoms and the energy differences between various conformers. This fundamental structural information remains to be computationally determined and published.

Predictive Modeling for Reactivity and Stereoselectivity: A Future Endeavor

Computational modeling can be a powerful predictive tool, forecasting the reactivity and stereoselectivity of a molecule in various chemical reactions. By building and validating computational models for this compound, it would be possible to predict its behavior under different conditions, thereby guiding synthetic efforts. Such predictive models for this compound have not yet been developed or reported in the scientific literature.

Applications and Derivatization Strategies in Advanced Organic Synthesis

n-Methylpent-4-enamide as a Key Building Block

The bifunctional nature of this compound allows for its incorporation into a variety of organic structures, serving as a linchpin for the introduction of both nitrogen-containing moieties and extended carbon frameworks.

Construction of Chemically Complex Organic Molecules

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its derivatives serve as crucial intermediates. A notable example is the synthesis of more complex structures like (2RS, 3RS)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pent-4-enamide. This transformation highlights how the basic scaffold of this compound can be elaborated through reactions at both the alpha-carbon to the amide and the amide nitrogen itself, demonstrating its utility in generating stereochemically rich and functionally diverse molecules.

Furthermore, the terminal alkene of this compound and its derivatives can participate in powerful carbon-carbon bond-forming reactions such as ring-closing metathesis (RCM). This strategy is particularly effective for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. For instance, by introducing another alkene-containing substituent on the nitrogen atom, subsequent RCM can lead to the formation of various ring systems, showcasing the potential of this compound in combinatorial chemistry and the generation of compound libraries for drug discovery.

Precursors in the Synthesis of Advanced Materials

The presence of a polymerizable terminal alkene suggests the potential of this compound as a monomer in the synthesis of functionalized polymers. While the direct polymerization of this compound is not widely reported, the polymerization of similar functionalized pentenamers and acrylamide-based monomers is well-established. These polymers often exhibit interesting properties and can be tailored for various applications, including biomaterials and responsive materials. The N-methylamide group in the polymer derived from this compound could impart specific solubility characteristics and hydrogen bonding capabilities to the resulting material.

Functionalization at the Amide Nitrogen Atom

The secondary amide in this compound provides a reactive handle for further molecular elaboration through derivatization of the nitrogen atom.

N-Alkylation and Related Derivatizations

The nitrogen atom of the amide group in this compound can be deprotonated with a suitable base to form an amidate, which can then be alkylated with a variety of electrophiles. This N-alkylation introduces further diversity to the molecule. For instance, the synthesis of (2RS, 3RS)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pent-4-enamide implicitly demonstrates the feasibility of N-methylation. This transformation allows for the fine-tuning of the electronic and steric properties of the amide group, which can be crucial for biological activity or for directing subsequent chemical transformations.

General conditions for N-alkylation of amides often involve the use of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide.

Transformations of the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to a wide range of transformations, providing a gateway to a vast array of functionalized derivatives.

Heck Reactions for Carbon-Carbon Bond Formation

The Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The terminal alkene of this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, vinyl, or other unsaturated groups at the terminal position. This reaction is instrumental in building molecular complexity by extending the carbon skeleton.

The typical conditions for a Heck reaction involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. The reaction is tolerant of a wide variety of functional groups, making it a robust method for the late-stage functionalization of complex molecules. The reaction with an aryl halide would yield a product with an arylated double bond, a common structural motif in many biologically active compounds and advanced materials.

Epoxidation of the Unsaturated Linkage

The terminal alkene functionality in this compound presents a reactive site for epoxidation, a fundamental transformation in organic synthesis that provides access to valuable epoxide intermediates. These epoxides can be further elaborated into a variety of functional groups, including diols, amino alcohols, and ethers. While specific studies on the epoxidation of this compound are not extensively documented, established protocols for the epoxidation of terminal alkenes can be applied.

A common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at ambient temperatures. The electrophilic oxygen atom of the peroxy acid is transferred to the nucleophilic double bond of the alkene, proceeding through a concerted mechanism.

Alternatively, catalytic epoxidation methods offer milder conditions and the potential for enantioselectivity. Systems employing a metal catalyst, such as those based on titanium, vanadium, or manganese, in combination with an oxygen source like hydrogen peroxide or tert-butyl hydroperoxide, are widely used for the epoxidation of alkenes. For instance, a manganese-salen complex could potentially be employed to achieve asymmetric epoxidation, yielding chiral epoxide intermediates that are valuable for the synthesis of enantiomerically pure compounds.

The resulting epoxide of this compound, N-methyl-4,5-epoxypentanamide, is a versatile building block. The oxirane ring is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions, allowing for the introduction of a wide range of substituents at the C4 and C5 positions.

Ring-Closing Metathesis for the Formation of Cyclic Structures

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, particularly nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two alkene moieties with the concurrent liberation of a small volatile alkene, typically ethylene (B1197577). organic-chemistry.orgwikipedia.org

In the context of this compound, the presence of the terminal alkene suggests its potential as a substrate for RCM, provided a second alkene functionality is introduced into the molecule. For instance, N-alkenylation of the amide nitrogen with an allyl group would generate a suitable diene precursor for RCM. This diene, upon treatment with a ruthenium catalyst, could undergo intramolecular metathesis to furnish a seven-membered unsaturated lactam.

The efficiency of the RCM reaction is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Second-generation Grubbs' catalysts are known for their high activity and tolerance to various functional groups, making them suitable candidates for reactions involving amides. The formation of the cyclic product is driven by the entropically favorable release of ethylene gas.

This strategy provides a convergent and efficient route to medium-sized heterocyclic rings, which are often challenging to synthesize via traditional cyclization methods. The resulting cyclic enamide can be further functionalized, for example, through hydrogenation of the double bond or by exploiting the reactivity of the enamide moiety.

Synthesis of Specialized Compound Classes

Preparation of Cyclic Imides from Alkene-Tethered Amides